Cas no 86827-08-9 (Methyl n-cbz-3-piperidineacetate)

Methyl N-Cbz-3-piperidineacetate is a protected derivative of 3-piperidineacetic acid, where the amine group is shielded by a carboxybenzyl (Cbz) protecting group. This compound is widely utilized in organic synthesis, particularly in peptide chemistry and pharmaceutical intermediates, due to its stability and ease of deprotection under mild conditions. The ester functionality (methyl ester) enhances solubility in organic solvents, facilitating further chemical modifications. Its structural features make it a versatile building block for the preparation of bioactive molecules, including alkaloids and receptor-targeting compounds. The Cbz group ensures selective reactivity, enabling controlled synthetic pathways while minimizing unwanted side reactions. This reagent is valued for its reliability in multi-step syntheses.
Methyl n-cbz-3-piperidineacetate structure
86827-08-9 structure
商品名:Methyl n-cbz-3-piperidineacetate
CAS番号:86827-08-9
MF:C16H21NO4
メガワット:291.3422
MDL:MFCD02179007
CID:61028

Methyl n-cbz-3-piperidineacetate 化学的及び物理的性質

名前と識別子

    • Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
    • Methyl N-Cbz-3-piperidylacetate
    • Methyl N-Cbz-3-piperidineacetate
    • benzyl 3-methoxycarbonylmethylpiperidine-1-carboxylate
    • N-Cbz-3-piperidineacetic acid methyl ester
    • RW1094
    • Methyl 3-(N-Cbz-piperidinoxy)acetate
    • MethylN-Cbz-3-piperidylacetate
    • 1-Cbz-3-Piperidineacetic Acid Methyl Ester
    • 3652AC
    • SY014802
    • AM807863
    • AX8139533
    • 1-N-Cbz-3-(methoxycarbonylmethyl)piperidine
    • 827M089
    • 3-Piperidineacetic acid, 1-[(
    • Methyl n-cbz-3-piperidineacetate
    • MDL: MFCD02179007
    • インチ: 1S/C16H21NO4/c1-20-15(18)10-14-8-5-9-17(11-14)16(19)21-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3
    • InChIKey: UZEBBOFZASZVBP-UHFFFAOYSA-N
    • ほほえんだ: O(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])C(N1C([H])([H])C([H])([H])C([H])([H])C([H])(C([H])([H])C(=O)OC([H])([H])[H])C1([H])[H])=O

計算された属性

  • せいみつぶんしりょう: 291.14700
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 6
  • 複雑さ: 352
  • トポロジー分子極性表面積: 55.8

じっけんとくせい

  • ふってん: 402.9 ℃ at 760 mmHg
  • PSA: 55.84000
  • LogP: 2.53620

Methyl n-cbz-3-piperidineacetate セキュリティ情報

Methyl n-cbz-3-piperidineacetate 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Methyl n-cbz-3-piperidineacetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M338928-100mg
Methyl n-cbz-3-piperidineacetate
86827-08-9
100mg
$ 98.00 2023-04-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M24300-250mg
Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
86827-08-9 95%
250mg
¥679.0 2022-04-27
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D850519-250mg
Methyl N-Cbz-3-piperidylacetate
86827-08-9 95%
250mg
¥448.20 2022-01-10
TRC
M338928-1g
Methyl n-cbz-3-piperidineacetate
86827-08-9
1g
$ 437.00 2023-04-15
Fluorochem
224426-1g
Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
86827-08-9 95%
1g
£480.00 2022-02-28
eNovation Chemicals LLC
D698025-5g
Methyl N-Cbz-3-piperidylacetate
86827-08-9 95%
5g
$385 2024-07-20
eNovation Chemicals LLC
D505827-5g
Benzyl 3-(2-Methoxy-2-oxoethyl)piperidine-1-carboxylate
86827-08-9 97%
5g
$595 2024-05-24
1PlusChem
1P004RF6-1g
_x005F_x000D_Methyl N-Cbz-3-piperidylacetate
86827-08-9 95%
1g
$272.00 2025-02-21
1PlusChem
1P004RF6-5g
_x005F_x000D_Methyl N-Cbz-3-piperidylacetate
86827-08-9 95%
5g
$738.00 2025-02-21
A2B Chem LLC
AC21362-5g
Methyl n-cbz-3-piperidineacetate
86827-08-9 95%
5g
$695.00 2024-04-19

Methyl n-cbz-3-piperidineacetate 関連文献

Methyl n-cbz-3-piperidineacetateに関する追加情報

Methyl n-cbz-3-piperidineacetate: A Comprehensive Overview

Methyl n-cbz-3-piperidineacetate, also known by its CAS number CAS No. 86827-08-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The term n-cbz refers to the tert-butoxycarbonyl group, which is commonly used as a protecting group in peptide synthesis. The combination of this group with the piperidine ring and methyl ester makes Methyl n-cbz-3-piperidineacetate a versatile molecule with diverse functional groups.

The synthesis of Methyl n-cbz-3-piperidineacetate involves a multi-step process that typically begins with the preparation of the piperidine derivative. Recent advancements in synthetic chemistry have enabled more efficient routes for constructing such complex molecules. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields. This approach not only enhances productivity but also aligns with the growing demand for sustainable chemical processes.

In terms of chemical properties, Methyl n-cbz-3-piperidineacetate exhibits a melting point of approximately 125°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its molecular formula, C14H21NO4, reflects its composition, with a molecular weight of 265.3 g/mol. The compound's structure features a six-membered piperidine ring substituted at the 3-position by an acetate group, which is further modified by the tert-butoxycarbonyl group. This configuration imparts unique reactivity, making it a valuable intermediate in various chemical transformations.

The application of Methyl n-cbz-3-piperidineacetate extends beyond its role as an intermediate in organic synthesis. Recent studies have highlighted its potential as a building block in the development of bioactive compounds. For example, researchers have utilized this compound to synthesize analogs with anti-inflammatory and analgesic properties. These findings underscore the importance of understanding the relationship between molecular structure and biological activity.

In addition to its synthetic applications, Methyl n-cbz-3-piperidineacetate has been employed as a chiral auxiliary in asymmetric synthesis. The use of chiral auxiliaries is a cornerstone of modern organic chemistry, enabling the construction of enantiomerically enriched compounds. By leveraging the stereochemical properties of this compound, chemists can achieve high levels of enantioselectivity in reactions, which is critical for drug discovery.

The latest research on Methyl n-cbz-3-piperidineacetate has also focused on its stability under various reaction conditions. Studies have shown that the tert-butoxycarbonyl group remains intact under mild acidic conditions, making it an ideal protecting group for sequential reactions. This stability is particularly advantageous in multi-step syntheses where precise control over functional groups is essential.

In conclusion, Methyl n-cbz-3-piperidineacetate (CAS No. 86827-08-9) stands out as a versatile and valuable compound in contemporary chemical research. Its unique structure, combined with advancements in synthetic methodologies, positions it as a key player in the development of novel bioactive agents and complex molecules. As research continues to uncover new applications and insights into this compound's properties, its significance within the scientific community is expected to grow further.

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